Pentaerythritol tetra(3-mercaptopropionate)

Catalog No.
S590175
CAS No.
7575-23-7
M.F
C17H28O8S4
M. Wt
488.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaerythritol tetra(3-mercaptopropionate)

CAS Number

7575-23-7

Product Name

Pentaerythritol tetra(3-mercaptopropionate)

IUPAC Name

[3-(3-sulfanylpropanoyloxy)-2,2-bis(3-sulfanylpropanoyloxymethyl)propyl] 3-sulfanylpropanoate

Molecular Formula

C17H28O8S4

Molecular Weight

488.7 g/mol

InChI

InChI=1S/C17H28O8S4/c18-13(1-5-26)22-9-17(10-23-14(19)2-6-27,11-24-15(20)3-7-28)12-25-16(21)4-8-29/h26-29H,1-12H2

InChI Key

JOBBTVPTPXRUBP-UHFFFAOYSA-N

SMILES

Array

Synonyms

pentaerythritol tetra(3-mercaptopropionate), PETMP cpd

Canonical SMILES

C(CS)C(=O)OCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS

The exact mass of the compound Pentaerythritol tetrakis(3-mercaptopropionate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pentaerythritol tetra(3-mercaptopropionate) (PETMP, CAS 7575-23-7) is an industry-standard tetrafunctional primary thiol widely procured for advanced UV-curable coatings, structural adhesives, and optical resins. Characterized by its four highly reactive mercaptopropionate arms extending from a central pentaerythritol core, PETMP drives rapid, high-conversion step-growth polymerizations in both thiol-ene and thiol-epoxy systems. Unlike standard acrylates that suffer from significant shrinkage and oxygen inhibition, PETMP-based formulations deliver near-quantitative conversion, low polymerization shrinkage, and high optical clarity. Its procurement value is anchored in its ability to simultaneously accelerate curing kinetics and dramatically increase the crosslink density of the final polymer network, making it a highly effective precursor for applications requiring rapid processing and robust thermomechanical stability [1].

Substituting PETMP with lower-functionality thiols like trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) or alternative esters like pentaerythritol tetramercaptoacetate (PETMA) fundamentally alters network architecture and processability. Trifunctional thiols (TMPTMP) fail to achieve the requisite crosslink density, resulting in softer materials with significantly lower glass transition temperatures (Tg) and reduced mechanical integrity under thermal stress [1]. Conversely, while acetate-based tetra-thiols (PETMA) offer similar functionality, they exhibit different hydrolytic stability and yield distinct mechanical textures (e.g., spongy vs. rubbery networks) in oxidative polymerizations, limiting their use in robust structural applications [2]. Furthermore, PETMP's specific propionate chain length provides a balance of flexibility and reactivity that maximizes oxygen scavenging during UV curing, a feature that generic substitutes cannot replicate without compromising the tack-free finish of the final product[3].

Higher Crosslink Density and Glass Transition Temperature (Tg)

In standardized thiol-ene polymerizations using triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATATO) as the allyl component, the choice of thiol directly dictates the thermal limits of the cured network. Formulations utilizing tetrafunctional PETMP achieve a robust glass transition temperature (Tg) of 25.9 °C. In stark contrast, substituting PETMP with the trifunctional analog TMPTMP results in a drastically lower Tg of just 2.2 °C under identical stoichiometric conditions [1]. This 23.7 °C differential highlights PETMP's ability to form highly crosslinked, dimensionally stable networks rather than soft, easily deformable gels.

Evidence DimensionGlass Transition Temperature (Tg) in TATATO networks
Target Compound Data25.9 °C (PETMP)
Comparator Or Baseline2.2 °C (TMPTMP)
Quantified Difference+23.7 °C higher Tg
ConditionsUV-cured thiol-ene networks (thiol/allyl stoichiometric to +50 mol% excess) analyzed via thermal profiling

Ensures the final cured resin maintains structural integrity and dimensional stability at room temperature, which is critical for microfluidics and structural adhesives.

Accelerated Polymerization Kinetics in Methacrylate Ternary Systems

The functionality of the thiol monomer is the rate-determining factor in thiol-allyl ether-methacrylate ternary systems. Kinetic profiling demonstrates that PETMP drives a faster methacrylate conversion rate compared to difunctional (GDMP) and trifunctional (TMPTMP) thiols. Because the thiyl radical addition to the methacrylate double bond (1.6 × 10^6 L/(mol s)) outpaces methacrylate propagation, the higher localized concentration of thiyl radicals generated by the 4-arm PETMP accelerates the overall step-growth process, achieving near-quantitative conversion faster than its lower-functionality counterparts[1].

Evidence DimensionMethacrylate conversion rate and final network density
Target Compound DataHigher conversion rate and crosslink density (PETMP)
Comparator Or BaselineLower conversion rate and crosslink density (TMPTMP and GDMP)
Quantified DifferenceIncreased polymerization rate scaling with 4-arm functionality
ConditionsThiol−allyl ether−methacrylate ternary mixtures under UV irradiation (15 mW/cm2)

Directly translates to shorter curing times and lower energy requirements on UV assembly lines, maximizing production throughput.

Enhanced Oxygen Scavenging for Tack-Free Surface Curing

Oxygen inhibition is a primary cause of tacky surfaces in free-radical photopolymerizations. In static microfluidic channel fabrication, PETMP-containing formulations exhibit a substantially higher first-order rate constant for oxygen depletion compared to TMPTMP-based resins. The rapid mass transfer and consumption of dissolved oxygen by the uncrosslinked PETMP monomers effectively outcompetes oxygen's quenching effect on the propagating radicals [1]. This intrinsic oxygen-scavenging capability reduces the need for external inert gas blanketing during the curing process.

Evidence DimensionFirst-order oxygen depletion rate constant (k)
Target Compound DataHigher k value, rapid oxygen consumption (PETMP)
Comparator Or BaselineLower k value, slower oxygen consumption (TMPTMP)
Quantified DifferenceHigher oxygen scavenging efficiency
ConditionsStatic aqueous media interface in UV-replica molded OSTE microchannels

Reduces manufacturing complexity and costs by enabling tack-free, rapid surface curing without nitrogen or argon blanketing.

Tunable Mechanical Texture in Disulfide-Based Nanogels

When formulating degradable, redox-responsive disulfide networks via base-catalyzed dithiol oxidation with 2,2'-(ethylenedioxy)diethanethiol (EDDET), the choice of crosslinker dictates the macroscopic physical properties of the hydrogel. Utilizing PETMP yields a robust, rubbery hydrogel texture. In contrast, using the acetate analog PETMA produces a spongy material, and the ethoxylated ETTMP yields a soft gel [1]. This demonstrates that the specific propionate backbone of PETMP provides higher mechanical resilience in disulfide-linked biomedical and sealant materials compared to acetate or ethoxylated alternatives.

Evidence DimensionMacroscopic hydrogel texture and mechanical resilience
Target Compound DataRubbery, highly resilient network (PETMP)
Comparator Or BaselineSpongy (PETMA) or Soft (ETTMP)
Quantified DifferenceHigher structural integrity and elasticity
ConditionsBase-catalyzed (TEA) dithiol oxidation polymerization with EDDET and 3 wt% H2O2

Provides formulators with the specific mechanical profile needed for durable, load-bearing hydrogels and degradable sealants that softer analogs cannot support.

High-Throughput UV-Curable Coatings and Adhesives

Due to its accelerated polymerization kinetics and high oxygen-scavenging capabilities, PETMP is a highly effective crosslinker for industrial UV coatings. It ensures rapid, tack-free surface curing without the need for inert gas blanketing, directly lowering operational costs and increasing line speeds compared to formulations relying on trifunctional thiols [1].

Dimensionally Stable Microfluidic Devices (OSTE Polymers)

The ability of PETMP to yield a room-temperature glass transition (Tg ~26 °C) when reacted with allyl triazines makes it highly suitable for Off-Stoichiometry Thiol-Ene (OSTE) microfluidics. It prevents the channel deformation and sagging associated with softer TMPTMP-based networks, ensuring high-fidelity replication of micro-scale geometries[1].

Advanced Dental Restoratives and Low-Shrinkage Composites

In thiol-allyl ether-methacrylate ternary systems, PETMP's tetra-functionality drives higher crosslink density while maintaining the delayed gelation characteristic of step-growth polymerizations. This minimizes polymerization-induced shrinkage stress, making it an essential precursor for durable, high-conversion dental composites and 3D printing resins [2].

Redox-Responsive Biomedical Hydrogels

For drug delivery and temporary sealant applications, PETMP's specific propionate structure allows for the creation of rubbery, mechanically resilient disulfide networks via dithiol oxidation. It provides higher structural integrity compared to acetate (PETMA) or ethoxylated (ETTMP) alternatives, ensuring reliable performance in physiological environments [3].

Physical Description

Liquid

XLogP3

0.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

488.06670254 Da

Monoisotopic Mass

488.06670254 Da

Heavy Atom Count

29

UNII

6M5413VH6N

GHS Hazard Statements

Aggregated GHS information provided by 261 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (94.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (94.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H335 (16.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H371 (12.64%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H400 (89.27%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (89.27%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

7575-23-7

Wikipedia

Pentaerythritol_tetrakis(3-mercaptopropionate)

General Manufacturing Information

Plastics Product Manufacturing
Propanoic acid, 3-mercapto-, 1,1'-[2,2-bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester: ACTIVE

Dates

Last modified: 08-15-2023

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